molecular formula C20H15FN4OS B2874026 7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223848-53-0

7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2874026
CAS RN: 1223848-53-0
M. Wt: 378.43
InChI Key: UHYXZRUFFOMVJS-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C20H15FN4OS and its molecular weight is 378.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Quantitative Analysis

One study developed a quantification method for a structurally similar substance using nonaqueous potentiometric titration, demonstrating its potential as a pharmaceutical agent. This highlights the importance of accurate measurement techniques in drug development processes for compounds with complex structures like "7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one" (Netosova et al., 2021).

Structural Analysis and Characterization

Another study involved the synthesis and characterization of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, demonstrating the compound's antibacterial activity. This research exemplifies the potential biomedical applications of compounds with similar structures, providing insights into their mechanism of action and the importance of structural analysis in drug discovery (Lahmidi et al., 2019).

Biological Activities and Applications

Research on compounds with the 1,2,4-triazolo and pyrazin rings has also explored their anticonvulsant activities, indicating potential applications in treating neurological disorders. These studies shed light on the therapeutic potential of structurally complex molecules, suggesting that "this compound" could have similar pharmacological properties (Kelley et al., 1995).

Biochemical Analysis

Biochemical Properties

The 7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one compound has shown inhibitory activities towards c-Met/VEGFR-2 kinases . The c-Met and VEGFR-2 are enzymes that play crucial roles in cell proliferation and angiogenesis, respectively. The interaction of this compound with these enzymes leads to the inhibition of their activities, thereby affecting the biochemical reactions they are involved in .

Cellular Effects

In terms of cellular effects, this compound has demonstrated excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces the late apoptosis of A549 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to c-Met and VEGFR-2 proteins, similar to the lead compound foretinib . This binding interaction leads to the inhibition of these enzymes, thereby affecting the downstream signaling pathways they are involved in .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits satisfactory activity compared with the lead compound foretinib .

Metabolic Pathways

Given its inhibitory activities towards c-Met/VEGFR-2 kinases, it is likely that this compound affects the metabolic pathways these enzymes are involved in .

Subcellular Localization

The subcellular localization of this compound is yet to be fully determined. Given its inhibitory activities towards c-Met/VEGFR-2 kinases, it is likely that this compound localizes to the areas where these enzymes are present .

properties

IUPAC Name

3-[(4-ethenylphenyl)methylsulfanyl]-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4OS/c1-2-14-3-5-15(6-4-14)13-27-20-23-22-18-19(26)24(11-12-25(18)20)17-9-7-16(21)8-10-17/h2-12H,1,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYXZRUFFOMVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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